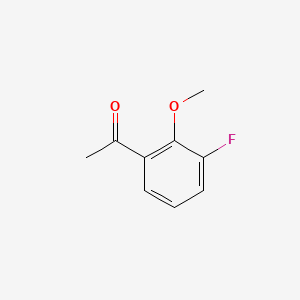

1-(3-Fluoro-2-methoxyphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

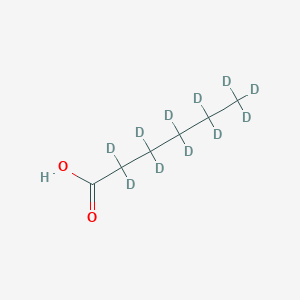

1-(3-Fluoro-2-methoxyphenyl)ethanone is a chemical compound with the molecular weight of 168.17 . The IUPAC name for this compound is 1-(3-fluoro-2-methoxyphenyl)ethanone .

Molecular Structure Analysis

The InChI code for 1-(3-Fluoro-2-methoxyphenyl)ethanone is 1S/C9H9FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

1-(3-Fluoro-2-methoxyphenyl)ethanone is a colorless to light-yellow liquid . and should be stored at room temperature .Applications De Recherche Scientifique

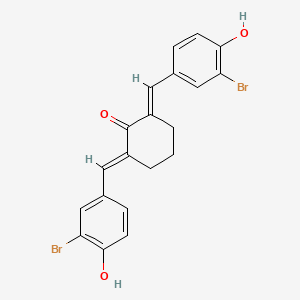

Synthesis Precursor for Chalcone Derivatives

“1-(3-Fluoro-2-methoxyphenyl)ethanone” is used to prepare chalcone derivatives with benzaldehydes by aldol condensation . Chalcones are α, β -unsaturated ketones employed as active pharmaceutical ingredients (APIs) and fluorescent dyes .

Production of Pyrazole Derivatives

Pyrazole derivatives such as celecoxib, an anti-inflammatory drug, are obtained from chalcones reacting with hydrazine derivatives . This process involves the use of “1-(3-Fluoro-2-methoxyphenyl)ethanone” as a starting material .

Production of Epoxides

Chalcone derivatives can be further functionalised to produce epoxides via Juliá–Colonna epoxidation . This process also involves the use of “1-(3-Fluoro-2-methoxyphenyl)ethanone” as a starting material .

Mannich Reaction

“1-(3-Fluoro-2-methoxyphenyl)ethanone” is also a key component in Mannich reaction along with formaldehyde and secondary amines, for β -amino-carbonyl compounds, also known as Mannich bases .

Drug Discovery and Medicinal Chemistry

The compound is used as a fluorinated acetophenone building block for drug discovery, medicinal chemistry and biochemistry research .

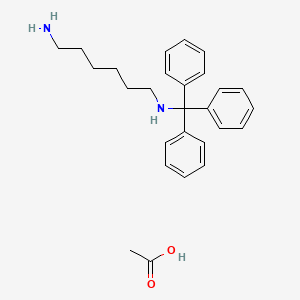

Synthesis of 1-Aryl-3-Phenethylamino-1-Propanone Hydrochlorides

This compound is used in the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are potential potent cytotoxic agents .

Safety and Hazards

The safety information for 1-(3-Fluoro-2-methoxyphenyl)ethanone indicates a warning signal word . Hazard statements include H315, H319, H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and specific measures in case of contact with eyes .

Mécanisme D'action

Mode of Action

Aromatic ketones can undergo nucleophilic addition reactions at the carbonyl group, forming a variety of products depending on the nucleophile involved . They can also participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

Aromatic ketones can be involved in various biochemical pathways. For instance, they can be metabolized by the body through oxidation and reduction reactions, potentially affecting various metabolic pathways .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of aromatic ketones can vary widely depending on their specific structures. Factors such as molecular weight, polarity, and the presence of functional groups can influence these properties .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of aromatic ketones .

Propriétés

IUPAC Name |

1-(3-fluoro-2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKGHXBPAPLVPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460097 |

Source

|

| Record name | 1-(3-Fluoro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

295779-86-1 |

Source

|

| Record name | 1-(3-Fluoro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B1339720.png)

![(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)

![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)